Desethylene Ciprofloxacin-d4, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .
Mechanism of Action
Target of Action
Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.
Mode of Action
This compound, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .
Preparation Methods
The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride involves the deuteration of Desethylene Ciprofloxacin Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desethylene Ciprofloxacin-d4, Hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: It helps in understanding the metabolic pathways and interactions of ciprofloxacin in biological systems.
Medicine: It is used in the development of new pharmaceuticals and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its deuterium labeling. Similar compounds include:
Desethylene Ciprofloxacin Hydrochloride: The non-deuterated form of the compound.
Ciprofloxacin Hydrochloride: The parent compound from which Desethylene Ciprofloxacin is derived.
Other Isotope-Labeled Compounds: Various other drugs labeled with stable isotopes like deuterium, carbon-13, or nitrogen-15 for research purposes.
These compounds are used in similar research applications but differ in their specific isotopic labeling and resulting properties.
Properties
IUPAC Name |
7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-URZLSVTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.